molecular formula C12H16N4O2 B2766613 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101195-41-7

4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2766613
CAS No.: 2101195-41-7
M. Wt: 248.286
InChI Key: JWVVPHZEAWJJRZ-UHFFFAOYSA-N
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Description

4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as PFP or Pyrazole-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in inflammation, cancer growth, and viral replication. This compound has been found to have a selective binding affinity towards certain targets in the body, which makes it a promising candidate for targeted drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. It has been found to inhibit the production of inflammatory cytokines, reduce cancer cell proliferation, and inhibit viral replication. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity towards certain targets in the body, which makes it a promising candidate for targeted drug delivery. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use as a diagnostic tool for certain diseases. This compound has also been investigated for its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify new targets for its therapeutic use.

Synthesis Methods

4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-furylacetaldehyde with 4-amino-1-propyl-1H-pyrazole-3-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its potential use as a diagnostic tool for certain diseases.

Properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-1-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-2-5-16-8-10(13)11(15-16)12(17)14-7-9-4-3-6-18-9/h3-4,6,8H,2,5,7,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVVPHZEAWJJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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